molecular formula C18H17ClN4O3S3 B2442732 N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE CAS No. 571954-39-7

N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE

Cat. No.: B2442732
CAS No.: 571954-39-7
M. Wt: 468.99
InChI Key: CBNBOTLSOCJARL-UHFFFAOYSA-N
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Description

N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties

Preparation Methods

The synthesis of N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE typically involves multiple steps starting from 4-chlorobenzoic acid . The process includes:

    Esterification: 4-chlorobenzoic acid is esterified with methanol.

    Hydrazination: The ester is then converted to hydrazide.

    Salt Formation and Cyclization: The hydrazide undergoes salt formation and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Sulfonyl Chloride Formation: The thiol is converted to sulfonyl chloride.

    Nucleophilic Attack: The sulfonyl chloride undergoes nucleophilic attack by amines to form the final product.

Chemical Reactions Analysis

N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the enzyme’s active site, inhibiting its activity. This inhibition can lead to various physiological effects, depending on the biological context .

Comparison with Similar Compounds

Similar compounds to N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-(DIMETHYLSULFAMOYL)BENZAMIDE include other thiadiazole derivatives such as:

These compounds share the thiadiazole core structure but differ in their substituents, which can lead to variations in their biological activities and applications.

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S3/c1-23(2)29(25,26)15-9-5-13(6-10-15)16(24)20-17-21-22-18(28-17)27-11-12-3-7-14(19)8-4-12/h3-10H,11H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNBOTLSOCJARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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